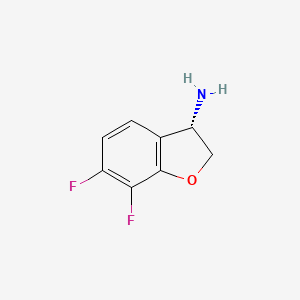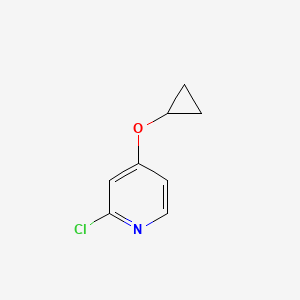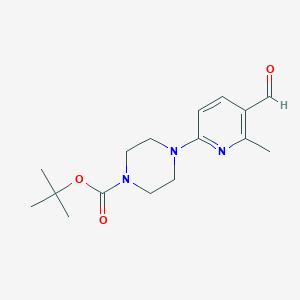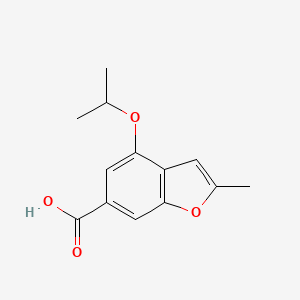
3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic organic compound with the molecular formula C9H6Br2N2. It is a derivative of pyridine, substituted with bromine atoms at the 3 and 5 positions and a pyrrole ring at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine typically involves the bromination of 2-(1H-pyrrol-1-yl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures for handling bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-(1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,5-Dibromo-2-(1H-pyrrol-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and in the development of new materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyrrole ring contribute to its reactivity and ability to form stable complexes with other molecules. This compound can act as a ligand, binding to metal centers in coordination chemistry, or as a reactive intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2-(1H-pyrazol-1-yl)pyridine
- 3,5-Dibromo-2-(1H-imidazol-1-yl)pyridine
- 3,5-Dibromo-2-(1H-triazol-1-yl)pyridine
Uniqueness
3,5-Dibromo-2-(1H-pyrrol-1-yl)pyridine is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to other similar compounds.
Properties
Molecular Formula |
C9H6Br2N2 |
|---|---|
Molecular Weight |
301.96 g/mol |
IUPAC Name |
3,5-dibromo-2-pyrrol-1-ylpyridine |
InChI |
InChI=1S/C9H6Br2N2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h1-6H |
InChI Key |
DTEAJRJZIXCYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11806913.png)








![2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11806975.png)




